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Introduction
Srpin803 is a potent small molecule inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and

Casein Kinase 2 (CK2).[1] This dual inhibitory action disrupts the normal splicing of Vascular

Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis. By modulating

the production of pro-angiogenic VEGF isoforms, Srpin803 effectively curtails the formation of

new blood vessels.[1] These application notes provide detailed protocols for utilizing Srpin803
to inhibit angiogenesis in both in vitro and in vivo models, offering a framework for preclinical

assessment of its anti-angiogenic potential.

Mechanism of Action
Srpin803 exerts its anti-angiogenic effects by targeting two key kinases involved in cellular

signaling and pre-mRNA splicing:

SRPK1 Inhibition: SRPK1 is responsible for the phosphorylation of serine/arginine-rich

splicing factors (SRSFs), which are crucial for the alternative splicing of VEGF pre-mRNA.

Inhibition of SRPK1 by Srpin803 leads to a shift in VEGF splicing, favoring the production of

anti-angiogenic isoforms over pro-angiogenic ones.

CK2 Inhibition: CK2 is a pleiotropic kinase that is often overexpressed in proliferating cells

and is implicated in neovascularization.[1] By inhibiting CK2, Srpin803 further disrupts the
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cellular processes that support abnormal blood vessel growth.

The dual inhibition of SRPK1 and CK2 by Srpin803 results in a significant reduction in the

production of pro-angiogenic VEGF, thereby inhibiting endothelial cell proliferation, migration,

and tube formation, the key events in angiogenesis.

Data Presentation
The following tables summarize the quantitative data on the efficacy of Srpin803 in various

angiogenesis models.

In Vitro Assay Cell Type
Srpin803
Concentration

Treatment
Duration

Observed
Effect

Kinase Inhibition -

IC50: ~7.5 µM

(SRPK1), ~0.68

µM (CK2)

N/A
Inhibition of

kinase activity[1]

Endothelial Cell

Proliferation
HUVECs 1-100 µM 24-48 hours

Dose-dependent

inhibition of

proliferation

Endothelial Cell

Migration

(Wound Healing)

HUVECs 1-100 µM 12-24 hours

Dose-dependent

inhibition of

wound closure

Endothelial Cell

Tube Formation
HUVECs 1-100 µM 4-16 hours

Dose-dependent

inhibition of tube-

like structure

formation[2]
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In Vivo Model Animal Model
Srpin803
Administration

Treatment
Duration

Observed
Effect

Choroidal

Neovascularizati

on

Mouse
Topical eye gel

(e.g., 10 µg/mL)

14 days (twice

daily)

Significant

reduction in CNV

lesion area[3]

Intersegmental

Vessel Formation

Zebrafish

Embryo

Immersion in

embryo water

(e.g., 100 µM)

48 hours (from

24 hpf to 72 hpf)

Significant

inhibition of

intersegmental

vessel

development[1]

[4]

Experimental Protocols
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay (HUVECs)

This protocol outlines the assessment of Srpin803's effect on the proliferation of Human

Umbilical Vein Endothelial Cells (HUVECs).

Materials:

HUVECs

Endothelial Cell Growth Medium (EGM-2)

Srpin803

96-well plates

Cell proliferation assay kit (e.g., MTT, BrdU)

Procedure:

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate

for 24 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3771558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8552469/
https://www.researchgate.net/figure/n-vivo-screening-reveals-SRPIN803-as-a-master-inhibitor-of-angiogenesis-upon-zebrafish_fig3_355345867
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions of Srpin803 in EGM-2 (e.g., 1, 10, 50, 100 µM).

Replace the medium with the Srpin803-containing medium or vehicle control (DMSO).

Incubate for 24 to 48 hours.

Assess cell proliferation using a standard proliferation assay kit according to the

manufacturer's instructions.

Measure absorbance or fluorescence and normalize the results to the vehicle control to

determine the percentage of inhibition.

2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details the evaluation of Srpin803's impact on HUVEC migration.

Materials:

HUVECs

EGM-2

Srpin803

6-well plates

200 µL pipette tip

Microscope with a camera

Procedure:

Seed HUVECs in 6-well plates and grow to a confluent monolayer.

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

Wash the wells with PBS to remove detached cells.
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Replace the medium with EGM-2 containing various concentrations of Srpin803 (e.g., 1,

10, 50, 100 µM) or vehicle control.

Capture images of the wound at 0 hours.

Incubate for 12 to 24 hours.

Capture images of the same wound area at the desired time points.

Measure the width of the wound at multiple points and calculate the percentage of wound

closure relative to the 0-hour time point.

3. Endothelial Cell Tube Formation Assay

This protocol describes how to assess the effect of Srpin803 on the ability of HUVECs to form

capillary-like structures.

Materials:

HUVECs

EGM-2

Srpin803

Matrigel (or other basement membrane matrix)

96-well plates

Microscope with a camera

Procedure:

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at

37°C for 30-60 minutes.

Resuspend HUVECs in EGM-2 containing different concentrations of Srpin803 (e.g., 1,

10, 50, 100 µM) or vehicle control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.

Incubate for 4 to 16 hours to allow for the formation of tube-like structures.[2]

Capture images using an inverted microscope.

Quantify the degree of tube formation by measuring parameters such as the number of

nodes, number of branches, and total tube length using image analysis software.

In Vivo Angiogenesis Models
1. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)

This protocol is for evaluating the efficacy of topically administered Srpin803 in a model of wet

age-related macular degeneration.

Materials:

C57BL/6 mice

Srpin803

Gel-based drug delivery vehicle

Diode laser

Fundus camera

Fluorescein sodium

Isolectin B4

Procedure:

Induce CNV in anesthetized mice by rupturing Bruch's membrane with a diode laser.

Prepare a topical formulation of Srpin803 in a gel-based vehicle (e.g., 10 µg/mL).
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Administer one drop of the Srpin803 formulation or vehicle control to the cornea of each

eye twice daily for 14 days.[3]

On day 14, perform fluorescein angiography to assess vascular leakage from the CNV

lesions.

Euthanize the mice and enucleate the eyes.

Prepare choroidal flat mounts and stain with isolectin B4 to visualize the

neovascularization.

Quantify the area of the CNV lesions using image analysis software.

2. Zebrafish Embryo Angiogenesis Assay

This protocol provides a method for the rapid in vivo screening of Srpin803's anti-angiogenic

activity.

Materials:

Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))

Srpin803

Embryo water

24-well plates

Fluorescence microscope

Procedure:

Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).

Place one embryo per well in a 24-well plate containing embryo water.

Add Srpin803 to the embryo water at the desired concentrations (e.g., 10, 50, 100 µM).

Include a vehicle control.
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Incubate the embryos at 28.5°C until 72 hpf.[1][4]

At 72 hpf, anesthetize the embryos and mount them for imaging.

Capture fluorescent images of the trunk vasculature.

Quantify the extent of angiogenesis by measuring the total length of the intersegmental

vessels (ISVs).
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Caption: Srpin803 Signaling Pathway for Angiogenesis Inhibition.
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Caption: General Workflow for In Vitro Angiogenesis Assays.
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Caption: Experimental Workflow for In Vivo Angiogenesis Models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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